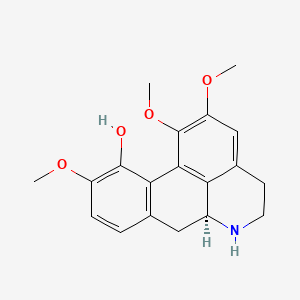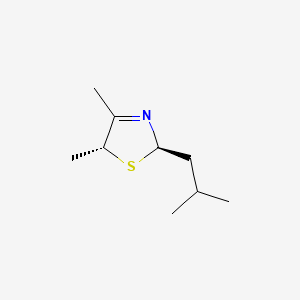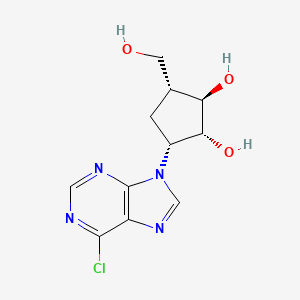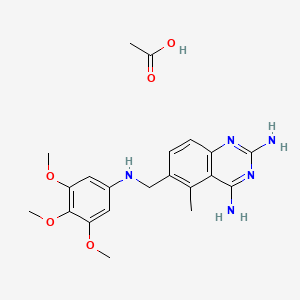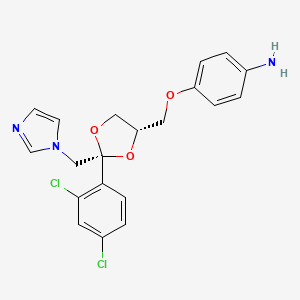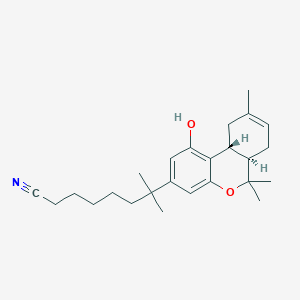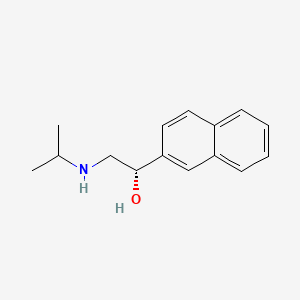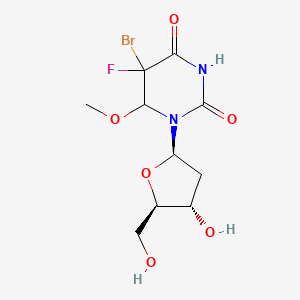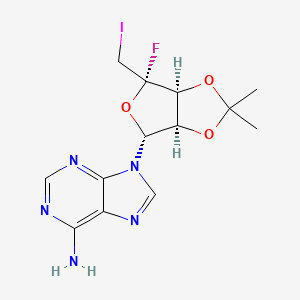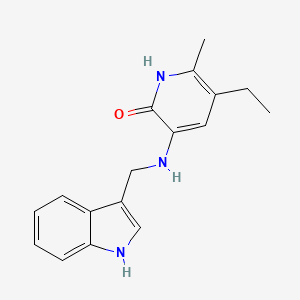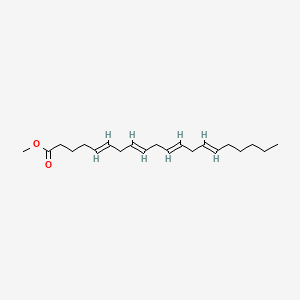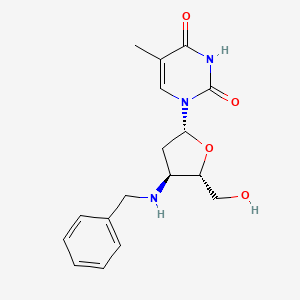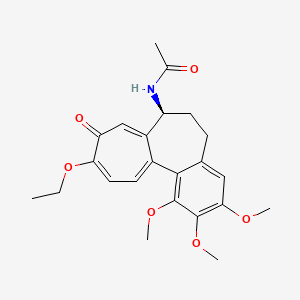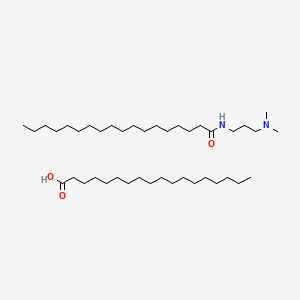
Stearamidopropyl dimethylamine stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catemol S180-S is a chemical compound known as stearamidopropyl dimethylamine stearate. It is derived from natural sources, specifically rapeseed oil. This compound is widely used in personal care products due to its excellent conditioning properties. It is a cationic emulsifier, which means it has a positive charge that helps it bind to negatively charged surfaces like hair and skin, forming a monomolecular layer that provides conditioning benefits .
Méthodes De Préparation
Catemol S180-S is synthesized through the reaction of stearamidopropyl dimethylamine with stearic acid. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product. The industrial production of Catemol S180-S involves the use of rapeseed oil as a natural source of stearic acid. The process ensures that the final product has a carbon chain length of 36, which contributes to its conditioning properties .
Analyse Des Réactions Chimiques
Catemol S180-S undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Applications De Recherche Scientifique
Catemol S180-S has a wide range of scientific research applications, including:
Chemistry: It is used as a cationic emulsifier in various formulations, helping to stabilize emulsions and improve the texture of products.
Biology: It is used in the formulation of personal care products such as shampoos, conditioners, and lotions, where it provides conditioning benefits to hair and skin.
Medicine: It is used in the formulation of topical medications, where it helps to improve the delivery and absorption of active ingredients.
Industry: It is used in the production of liquid soaps, shaving creams, and soap bars, where it provides conditioning and emulsifying properties
Mécanisme D'action
The mechanism of action of Catemol S180-S involves its cationic nature, which allows it to bind to negatively charged surfaces such as hair and skin. This binding forms a monomolecular layer that provides conditioning benefits. The molecular targets include the surface of hair and skin, where it helps to smooth and soften the texture. The pathways involved include the formation of ionic bonds between the cationic compound and the negatively charged surface .
Comparaison Avec Des Composés Similaires
Catemol S180-S can be compared with other similar compounds, such as:
Stearamidopropyl dimethylamine: Similar in structure but does not have the stearate component, making it less effective as a conditioner.
Cocamidopropyl dimethylamine: Derived from coconut oil and has a lower molecular weight, making it less effective in building viscosity.
Isostearamidopropyl ethyldimonium ethosulfate: A quaternary compound with improved water solubility but less effective in forming a monomolecular layer
Catemol S180-S is unique due to its combination of stearamidopropyl dimethylamine and stearic acid, which provides superior conditioning properties and stability in formulations.
Propriétés
Numéro CAS |
127358-77-4 |
|---|---|
Formule moléculaire |
C41H84N2O3 |
Poids moléculaire |
653.1 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]octadecanamide;octadecanoic acid |
InChI |
InChI=1S/C23H48N2O.C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-22H2,1-3H3,(H,24,26);2-17H2,1H3,(H,19,20) |
Clé InChI |
HLWKZENPCZEPLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


